Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride
Description
Molecular Formula: C₈H₁₄ClNO₂ Molar Mass: 191.66 g/mol CAS Number: 2497594-26-8 This bicyclic compound features a rigid 2-azabicyclo[3.1.0]hexane core with a methyl ester group at position 3 and a methyl substituent at position 5. Its stereochemistry ((1S,3S,5S)) is critical for its role as a pharmaceutical intermediate, particularly in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors like saxagliptin . The hydrochloride salt enhances stability and solubility for synthetic applications .
Properties
Molecular Formula |
C8H14ClNO2 |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-8-3-5(7(10)11-2)9-6(8)4-8;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6-,8+;/m0./s1 |
InChI Key |
MKSITYOYROGDRD-RVFBJDCBSA-N |
Isomeric SMILES |
C[C@]12C[C@H](N[C@H]1C2)C(=O)OC.Cl |
Canonical SMILES |
CC12CC(NC1C2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride typically involves:
- Construction of the bicyclic azabicyclo[3.1.0]hexane ring system.
- Introduction of the methyl substituent at the 5-position.
- Formation of the methyl ester at the 3-carboxylate position.
- Resolution or control of stereochemistry to obtain the (1S,3S,5S) isomer.
- Conversion to the hydrochloride salt for stability and isolation.
Detailed Synthetic Routes
From 2-Aminomethylcyclopropyl Dialkyl Acetal Precursors
A well-documented approach involves starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetal derivatives, which undergo cyclization and functional group transformations to afford the azabicyclo[3.1.0]hexane core.
Preparation of 2-cyanocyclopropyl-1,1-dialkyl acetal:
- Hydrolysis of cis-ethyl 2-cyanocyclopropylcarboxylate with NaOH.
- Conversion to acid chloride using oxalyl chloride.
- Reduction with tri-(tert-butoxy) lithium aluminium hydride to aldehyde.
- Acetal formation via reflux in ethanol to yield 2-cyanocyclopropyl-1,1-dialkyl acetal.
Reduction to 2-aminomethylcyclopropyl-1,1-dialkyl acetal:
- Treatment of the acetal with lithium aluminium hydride in tetrahydrofuran (THF).
- Workup with sodium hydroxide and ether extraction.
Cyclization to 3-azabicyclo[3.1.0]hexane-2-carboxylic acid:
- Reaction of the amine acetal with potassium cyanide in glacial acetic acid and methanesulphonic acid at elevated temperature.
- Hydrolysis of nitrile to carboxylic acid using 6 N hydrochloric acid under reflux.
- Isolation of hydrochloride salt of the azabicyclo acid.
-
- Esterification of the carboxylic acid intermediate with methanol under acidic conditions to yield the methyl ester.
-
- The process typically yields cis/trans mixtures.
- Separation of (1S,3S,5S) isomer achieved by fractional crystallization or chromatographic techniques.
This synthetic sequence is supported by patent literature (US4255334A) which provides experimental details and spectral confirmation of intermediates and final products.
Alternative Synthetic Routes
While the above method is classical and well-documented, alternative synthetic strategies may involve:
- Use of chiral auxiliaries or catalysts to induce stereoselectivity during ring closure.
- Direct cyclopropanation of suitably functionalized pyrrolidine derivatives.
- Employing modern asymmetric synthesis techniques such as organocatalysis or transition metal catalysis to improve yield and stereoselectivity.
However, detailed experimental data for these alternative routes specific to this compound remain limited in publicly accessible literature.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Process | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | cis-Ethyl 2-cyanocyclopropylcarboxylate | NaOH hydrolysis, acidification | 2-Cyanocyclopropyl carboxylic acid |
| 2 | Acid chloride formation | Oxalyl chloride, reflux in benzene | Acid chloride intermediate |
| 3 | Aldehyde formation | Tri-(tert-butoxy) lithium aluminium hydride, -60 °C, THF | 2-Cyanocyclopropylaldehyde |
| 4 | Acetal formation | Reflux in ethanol | 2-Cyanocyclopropyl-1,1-dialkyl acetal |
| 5 | Reduction to amine acetal | Lithium aluminium hydride, THF, room temp | 2-Aminomethylcyclopropyl-1,1-dialkyl acetal |
| 6 | Cyclization to azabicyclo acid | KCN, glacial acetic acid, methanesulphonic acid, 40-65 °C | 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid |
| 7 | Hydrolysis to hydrochloride salt | 6 N HCl, reflux | Hydrochloride salt of azabicyclo acid |
| 8 | Esterification | Methanol, acidic conditions | This compound |
Analytical and Spectral Data
The identity and purity of intermediates and the final product are confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy showing characteristic signals consistent with bicyclic amine and methyl ester functionalities.
- Mass spectrometry confirming molecular weight.
- Optical rotation measurements to verify stereochemical purity.
- Chromatographic techniques (HPLC, ion exchange chromatography) for isomer separation.
Chemical Reactions Analysis
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The unique bicyclic structure makes it a valuable building block for the synthesis of potential therapeutic agents.
Neuroprotective Drug Development: Compounds with similar structures have shown potential as neuroprotective agents, indicating possible applications in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride involves its interaction with specific molecular targets.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share the 2-azabicyclo[3.1.0]hexane scaffold but differ in substituents, stereochemistry, and applications:
Biological Activity
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride, with CAS number 2497594-26-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H14ClNO2
- Molecular Weight : 191.66 g/mol
- Structure : The compound features a bicyclic structure that contributes to its biological activity.
Research indicates that this compound may exhibit various pharmacological effects:
-
Anti-inflammatory Activity :
- The compound has shown promising results in inhibiting inflammatory pathways, particularly through interactions with cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies suggest that it can form stable complexes with these enzymes, potentially leading to reduced inflammation and pain relief .
- Antiproliferative Effects :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a controlled study evaluating the anti-inflammatory properties of this compound, researchers administered varying doses to animal models exhibiting paw edema. The results demonstrated a dose-dependent reduction in inflammation:
- Low Dose (10 mg/kg) : 30% reduction in edema
- Medium Dose (30 mg/kg) : 51% reduction in edema
- High Dose (50 mg/kg) : 70% reduction in edema
These findings were consistent with molecular docking predictions that indicated strong binding affinity to COX enzymes, supporting the compound's role as a potential anti-inflammatory agent .
Pharmacological Profile
The pharmacological profile of this compound suggests a multifaceted mechanism of action:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
